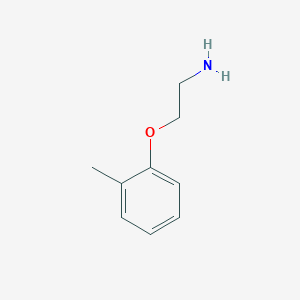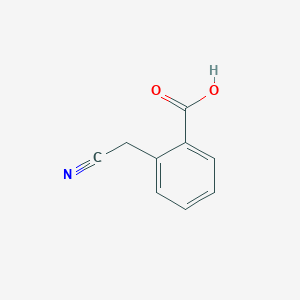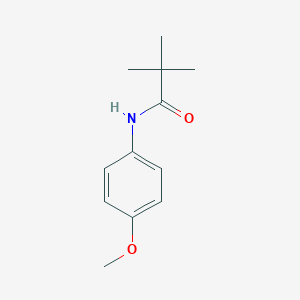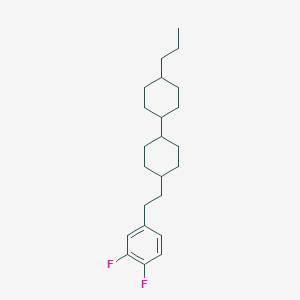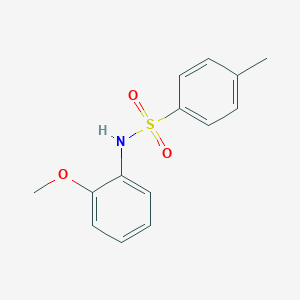
N-(2-Methoxyphenyl)-4-methylbenzenesulfonamide
Descripción general
Descripción
N-(2-Methoxyphenyl)-4-methylbenzenesulfonamide, also known as MBSA, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. MBSA is a sulfonamide derivative that has been synthesized using various methods. The compound has been found to have various biochemical and physiological effects, making it a subject of interest in the field of pharmacology and medicinal chemistry.
Mecanismo De Acción
The mechanism of action of N-(2-Methoxyphenyl)-4-methylbenzenesulfonamide is not fully understood. However, studies have suggested that the compound may act by inhibiting the activity of certain enzymes or proteins. This compound has been found to inhibit the activity of carbonic anhydrase, an enzyme that plays a role in the regulation of acid-base balance in the body. The compound has also been found to inhibit the activity of protein kinase C, an enzyme that plays a role in cell signaling.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects. The compound has been found to exhibit anti-inflammatory, analgesic, and antipyretic activities. This compound has also been found to exhibit anticonvulsant activity and to modulate the activity of certain neurotransmitters in the brain.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(2-Methoxyphenyl)-4-methylbenzenesulfonamide has several advantages and limitations for lab experiments. One advantage is that the compound is relatively easy to synthesize, making it readily available for research purposes. This compound has also been found to exhibit good solubility in water, which makes it suitable for use in aqueous solutions. One limitation is that the compound has not been extensively studied, and there is limited information available on its pharmacological properties.
Direcciones Futuras
There are several future directions for research on N-(2-Methoxyphenyl)-4-methylbenzenesulfonamide. One direction is to further investigate the compound's potential as a lead compound for the development of new drugs. Another direction is to study the compound's potential as a photosensitizer in photodynamic therapy. Additionally, further studies are needed to fully understand the mechanism of action of this compound and to identify its molecular targets.
Aplicaciones Científicas De Investigación
N-(2-Methoxyphenyl)-4-methylbenzenesulfonamide has found potential applications in various fields of scientific research. In the field of medicinal chemistry, this compound has been identified as a potential lead compound for the development of new drugs. The compound has been found to exhibit antimicrobial, antifungal, and anticancer activities. This compound has also been studied for its potential use as a photosensitizer in photodynamic therapy.
Propiedades
Número CAS |
6295-94-9 |
|---|---|
Fórmula molecular |
C14H15NO3S |
Peso molecular |
277.34 g/mol |
Nombre IUPAC |
N-(2-methoxyphenyl)-4-methylbenzenesulfonamide |
InChI |
InChI=1S/C14H15NO3S/c1-11-7-9-12(10-8-11)19(16,17)15-13-5-3-4-6-14(13)18-2/h3-10,15H,1-2H3 |
Clave InChI |
YGQZSLZNEIEKAJ-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC2=CC=CC=C2OC |
SMILES canónico |
CC1=CC=C(C=C1)S(=O)(=O)NC2=CC=CC=C2OC |
Otros números CAS |
6295-94-9 |
Origen del producto |
United States |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details








Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4,7-Dichlorofuro[2,3-d]pyridazine](/img/structure/B181504.png)
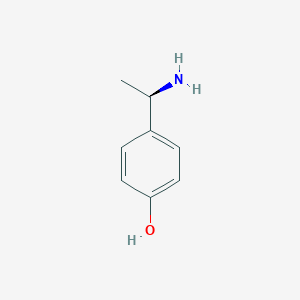




![N-[2-(pyridine-4-carbonylamino)ethyl]pyridine-4-carboxamide](/img/structure/B181516.png)
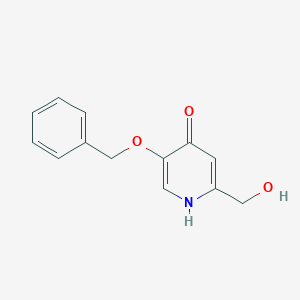
![3-bromo-N-[3-(trifluoromethyl)phenyl]benzamide](/img/structure/B181520.png)
